N,N-dimethyl-1-naphthylamine
Description
Overview of N,N-Dimethyl-1-naphthylamine within the Naphthylamine Class
Structural Classification and Nomenclature
This compound, with the chemical formula C₁₂H₁₃N, is classified as a tertiary aromatic amine. wikipedia.orgnih.gov Its structure features a naphthalene (B1677914) ring system where a dimethylamino group is attached to the first position (alpha-position) of the ring. wikipedia.orgontosight.ai This substitution of two methyl groups on the nitrogen atom of the amino group distinguishes it from its parent compound, 1-naphthylamine (B1663977). wikipedia.org The presence of the naphthalene core and the dimethylamino group imparts unique chemical and physical properties to the molecule, including its characteristic aromatic odor and its liquid state at room temperature, often appearing as a pale yellow to brown liquid. nih.govcymitquimica.com
| Property | Value |
| IUPAC Name | N,N-Dimethylnaphthalen-1-amine |
| CAS Number | 86-56-6 |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| Synonyms | 1-Dimethylaminonaphthalene, N,N-Dimethyl-alpha-naphthylamine |
This table summarizes the key identifiers and properties of this compound. nih.govscbt.comtcichemicals.com
Historical Context of Research and Discovery
The study of N-aryl compounds, including naphthylamine derivatives, has its roots in the mid-nineteenth century with the rise of the synthetic dyestuffs industry. nih.gov The diazotization of aromatic amines, a reaction first described by Peter Griess in 1858, and the subsequent coupling with aromatic amines and phenols to form azo dyes, were foundational to this industry. nih.govwikipedia.orgiipseries.org While the initial focus was on the synthesis of dyes, the biological and chemical properties of these compounds gradually became a subject of scientific inquiry. nih.gov this compound, as a derivative of 1-naphthylamine, became a valuable reagent in analytical chemistry, particularly in the Griess test for the detection of nitrite (B80452) ions. wikipedia.orgdoi.org This test, also developed by Peter Griess, has been a cornerstone in various analytical applications for over a century. wikipedia.orgasm.org
Significance in Contemporary Chemical and Biological Sciences
This compound continues to be a compound of interest due to its versatile applications in modern scientific research.
Role as a Precursor in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of a wide range of organic compounds. chemimpex.comontosight.ai Its chemical structure allows it to participate in various reactions, making it a valuable building block for creating more complex molecules. cymitquimica.comchemimpex.com
Key Synthetic Applications:
Dyes and Pigments: It is a key component in the production of various dyes, particularly for the textile industry, contributing to vibrant colors and good fastness properties. chemimpex.commyskinrecipes.com
Pharmaceuticals: The compound plays a role in the synthesis of certain pharmaceutical agents, including antihistamines and anti-inflammatory drugs. chemimpex.comontosight.ai
Agrochemicals: It is utilized as a precursor in the synthesis of pesticides and herbicides. ontosight.ai
Antioxidants and Stabilizers: this compound is used in the formulation of antioxidants and stabilizers for materials like rubber and plastics, enhancing their durability. chemimpex.com
A notable synthetic method involves a one-pot synthesis from terminal alkynes, o-bromoacetophenone derivatives, and N,N-dimethylamide through a copper-catalyzed annulation process. This method allows for the direct assembly of the naphthalene core with concurrent N,N-dimethylation.
Importance in Analytical and Diagnostic Methodologies
One of the most significant applications of this compound is in analytical chemistry, primarily for the detection and quantification of nitrite ions. cymitquimica.comlookchem.com
The Griess Test: This compound is a key reagent in the Griess test, a colorimetric method for detecting nitrites. wikipedia.orgdoi.org In this test, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with this compound to produce a red azo dye. wikipedia.orgwikipedia.orgsigmaaldrich.com The intensity of the red color is proportional to the nitrite concentration and can be measured spectrophotometrically. wikipedia.org The Griess test is widely used in various fields:
Environmental Monitoring: To measure nitrite levels in water and soil samples, which is important for assessing water quality and understanding the nitrogen cycle. lookchem.com
Food Industry: To detect nitrites used as preservatives in food products. lookchem.com
Clinical Diagnostics: In the nitrate (B79036) reductase test to identify bacteria that can reduce nitrate to nitrite. wikipedia.orgsigmaaldrich.comexodocientifica.com.br This is a valuable tool in microbiology for differentiating and identifying various bacterial species, especially within the Enterobacteriaceae family. exodocientifica.com.brhimedialabs.com The test is also used to detect nitrite in urine as an indicator of bacteriuria. asm.org
Forensics: Historically used to detect traces of nitroglycerine in explosives analysis. wikipedia.org
This compound is often preferred over 1-naphthylamine in the Griess test because it forms a more soluble dye and is considered less carcinogenic. wikipedia.org
Emerging Applications in Pharmaceutical and Material Sciences
Beyond its traditional uses, this compound and its derivatives are being explored for novel applications in pharmaceutical and material sciences.
Fluorescent Probes: The inherent fluorescence of the naphthalene moiety makes this compound and its derivatives useful as fluorescent probes. ontosight.ai These probes can be used to study the microenvironment of proteins and membranes. nih.govcaymanchem.com For instance, derivatives have been used to investigate the polarity and conformational changes of human serum albumin. nih.gov
Polymer Science: It is used as an antioxidant and stabilizer in the production of plastics and rubber, contributing to the longevity and durability of these materials. chemimpex.comambeed.com
Antiparasitic Research: Recent studies have shown that derivatives of this compound exhibit antiparasitic activity against organisms like Trypanosoma brucei.
Photochemical Reactions: Research has explored the use of N,N-dimethylnaphthylamine in photochemical electron transfer reactions for the formation of new carbon-carbon bonds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylnaphthalen-1-amine | |
|---|---|---|
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InChI |
InChI=1S/C12H13N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
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InChI Key |
AJUXDFHPVZQOGF-UHFFFAOYSA-N | |
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Canonical SMILES |
CN(C)C1=CC=CC2=CC=CC=C21 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058941 | |
| Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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Molecular Weight |
171.24 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an aromatic odor; [Merck Index] Brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Dimethyl-1-naphthylamine | |
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Vapor Pressure |
0.0027 [mmHg] | |
| Record name | N,N-Dimethyl-1-naphthylamine | |
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CAS No. |
86-56-6, 28109-57-1 | |
| Record name | N,N-Dimethyl-1-naphthylamine | |
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| Record name | N,N-Dimethyl-1-naphthylamine | |
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| Record name | Naphthalenamine, N,N-dimethyl- | |
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| Record name | 1-Dimethylaminonaphthalene | |
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| Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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| Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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| Record name | Dimethyl(1-naphthyl)amine | |
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| Record name | N,N-DIMETHYL-1-NAPHTHYLAMINE | |
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Ii. Advanced Synthetic Methodologies for N,n Dimethyl 1 Naphthylamine and Its Derivatives
Primary Synthesis Routes and Optimization Strategies
The industrial production of N,N-dimethyl-1-naphthylamine has traditionally relied on established chemical reactions. However, ongoing research focuses on optimizing these routes and exploring novel pathways to enhance efficiency, yield, and environmental compatibility.
The most prevalent method for synthesizing this compound is the N-alkylation of 1-naphthylamine (B1663977). smolecule.com This process involves the introduction of two methyl groups onto the nitrogen atom of the primary amine.
Key Reagents and Conditions:
A common approach utilizes methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base, such as potassium carbonate. smolecule.com The reaction typically proceeds as follows:
C₁₀H₇NH₂ + 2 CH₃I + K₂CO₃ → C₁₀H₇N(CH₃)₂ + 2 KI + H₂O + CO₂
Another significant method for N-methylation is the Eschweiler-Clarke reaction . wikipedia.orgjk-sci.com This one-pot reaction employs excess formic acid and formaldehyde (B43269) to convert primary or secondary amines into their tertiary amine counterparts. wikipedia.orgjk-sci.com The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. wikipedia.orgyoutube.com A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. wikipedia.orgyoutube.com The reaction is typically performed in an aqueous solution near boiling point. wikipedia.org
Recent advancements have explored greener alternatives for methylation. For instance, microwave-assisted solvent-free methylation using dimethyl carbonate (DMC) as a methylating agent has been investigated. Heating 1-naphthylamine with DMC and potassium carbonate at 150°C for 2 hours yielded this compound, though this method requires specialized equipment.
The following table summarizes various N-alkylation strategies for 1-naphthylamine:
| Methylating Agent | Catalyst/Base | Conditions | Yield | Reference |
| Methyl Iodide | Potassium Carbonate | Not specified | Not specified | smolecule.com |
| Dimethyl Sulfate | Potassium Carbonate | Not specified | Not specified | smolecule.com |
| Formaldehyde/Formic Acid | None | Aqueous, near boiling | Not specified | wikipedia.org |
| Dimethyl Carbonate | Potassium Carbonate | 150°C, 2 hours, solvent-free, microwave | 68% |
Beyond direct N-alkylation, several other synthetic routes to this compound have been developed, each with its own set of advantages and limitations.
Reduction of N,N-Dimethyl-1-nitronaphthalene: This method involves the reduction of a nitro group to an amino group. The starting material, N,N-dimethyl-1-nitronaphthalene, can be reduced using catalytic hydrogenation or other reducing agents to produce the desired product. smolecule.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a powerful method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org This reaction has seen significant development, with multiple generations of catalyst systems allowing for a broad scope of substrates and milder reaction conditions. wikipedia.org For the synthesis of this compound, this would typically involve the coupling of a 1-halonaphthalene with dimethylamine (B145610). researchgate.netlookchem.com
Deoxygenation of this compound N-oxide: This pathway involves the removal of an oxygen atom from the corresponding N-oxide. A reported method utilizes phenylboronic acid in dichloromethane (B109758) at room temperature, achieving a high yield of 96% in a short reaction time. chemicalbook.com
Synthesis of this compound Derivatives
The versatile scaffold of this compound allows for the synthesis of a wide array of derivatives through modifications to the naphthalene (B1677914) ring system or the dimethylamine group. These derivatives are crucial for various applications, including the development of new catalysts and materials.
The aromatic naphthalene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The electron-donating nature of the dimethylamino group activates the ring, influencing the position of substitution.
Halogenation: The reaction of this compound N-oxide with thionyl halides leads to halogenated derivatives. For instance, treatment with thionyl bromide yields 4-bromo-N,N-dimethyl-1-naphthylamine, while thionyl chloride produces 2-chloro-N,N-dimethyl-1-naphthylamine. nih.gov
Photochemical Addition: Under photochemical electron transfer conditions, this compound can react with electron-deficient alkenes, such as α,β-unsaturated carboxylates. acs.org The addition primarily occurs at the 4-position of the naphthalene ring, with a minor regioisomer resulting from addition at the 5-position. acs.org This reaction is sensitive to concentration and often requires a proton donor like water to proceed efficiently. acs.org
Iron-Catalyzed Cyanation: The dimethylamino group itself can be a site of functionalization. Iron-catalyzed oxidative cyanation of this compound has been shown to produce 2-[methyl(naphth-1-yl)amino]acetonitrile in good yield. uni-muenchen.de
The dimethylamine group can also be modified to create new derivatives. One notable transformation is the cleavage of the N-methyl groups.
Cleavage of Acyl Protective Groups: While not a direct modification of the dimethylamine group itself, methods for cleaving N-acyl groups from related amine derivatives are relevant. For example, dimethyl sulfate has been used to remove acetyl, benzoyl, and other protective groups from N-acyl-1-naphthylamine derivatives, yielding the primary amine. nih.gov This highlights a potential route for generating mono-methylated or primary amine derivatives from appropriately substituted precursors.
Oxidative Degradation: Research has shown that N,N-dialkylanilines can undergo oxidative degradation to N-alkylanilines, suggesting that similar transformations could be applied to this compound to yield N-methyl-1-naphthylamine. uni-muenchen.de
The synthesis of chiral derivatives of this compound is of significant interest for applications in asymmetric catalysis and stereoselective synthesis.
One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, a new chiral auxiliary, (+/-)-N,N-dimethyl-1-(2,5-dimethylphenyl)ethylamine, was designed and synthesized. Its cyclopalladated complex was efficiently resolved and showed high stereoselectivity in asymmetric cycloaddition reactions. nih.gov
Another strategy focuses on the stereoselective synthesis of related chiral structures that incorporate the naphthylamine motif. For instance, the stereoselective synthesis of 1-substituted tetrahydroisoquinolines has been achieved using chiral auxiliaries in reactions like the Bischler-Napieralski reaction. core.ac.uk Although direct application to this compound was not detailed, the principles of using chiral auxiliaries like the (R)- and (S)-enantiomers of α-methylbenzylamine to achieve high diastereoselectivity are transferable. core.ac.uk
Furthermore, research into the synthesis of chiral BINAM (1,1'-binaphthyl-2,2'-diamine) derivatives provides insights into creating chiral naphthylamine structures. orgsyn.org Methods include enantioselective smolecule.comsmolecule.com-sigmatropic rearrangements using chiral phosphoric acid catalysts. orgsyn.org These advanced strategies pave the way for the development of novel chiral ligands and catalysts based on the this compound framework.
Catalytic Approaches in this compound Synthesis
Catalysis is at the forefront of modern organic synthesis, providing pathways to complex molecules with high precision and efficiency. For the synthesis of this compound, both homogeneous and heterogeneous catalytic systems have been developed, each with distinct advantages.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. Transition metal complexes are commonly employed in these systems.
Early approaches to the synthesis of this compound involved Ullmann-type couplings, which often required harsh conditions. More advanced homogeneous catalytic systems have since been developed. For instance, nickel-catalyzed aminations of aryl halides have been explored, though yields for this compound could be hampered by competing dehalogenation side reactions, remaining below 40%.
A significant advancement is the use of dual-metal catalytic systems. In the hydroaminomethylation of alkenes to produce long-chain amines, a process related to the functionalization of hydrocarbon chains, a dual-metal Rh/Ir catalyst system has been shown to be effective. arkat-usa.org For example, the hydroaminomethylation of 1-dodecene (B91753) using a Rh/Ir/TPPTS system in a biphasic aqueous/organic medium yielded high conversion rates and improved chemoselectivity for the desired amine products under relatively mild conditions (130°C, 3 MPa). arkat-usa.org While not a direct synthesis of this compound, this demonstrates the potential of multi-metallic homogeneous systems for C-N bond formation.
Another strategy involves the C-H amination of 1-naphthylamine derivatives. A highly efficient silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives using azodicarboxylates has been reported. mdpi.com This reaction proceeds smoothly at room temperature in acetone, utilizing picolinamide (B142947) as a bidentate directing group, and notably, occurs without the need for a base or external oxidant. mdpi.com This method provides a direct way to synthesize 4-aminated 1-naphthylamine derivatives in good to excellent yields.
Table 1: Homogeneous Catalytic Methods for the Synthesis of this compound and its Derivatives
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Nickel Catalyst | 1-Naphthyl halides, Dimethylamine | Subject to competing dehalogenation; yields <40%. | |
| Silver(I) / Picolinamide | 1-Naphthylamine derivatives, Azodicarboxylates | Direct C4-H amination at room temperature; no external base or oxidant needed. | mdpi.com |
| Rh/Ir/TPPTS | 1-Dodecene, Syngas, Dimethylamine | Demonstrates dual-metal catalysis for hydroaminomethylation; high conversion and selectivity. | arkat-usa.org |
Heterogeneous Catalysis, including Photocatalysis
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, simplifies catalyst separation and recycling, a key aspect of sustainable chemistry. researchgate.netnih.gov This approach has been successfully applied to the synthesis and modification of this compound.
A notable example is the iridium-catalyzed methylation of 1-naphthylamine using methanol (B129727) as a methylating agent. By employing a supported iridium catalyst, such as Ir/CeO₂, the reaction can be carried out under additive-free conditions at 150°C, achieving yields greater than 90% with high selectivity for this compound.
Photocatalysis, a subset of heterogeneous catalysis, utilizes light to drive chemical reactions. In the context of this compound derivatives, photochemical electron transfer has been used to mediate their addition to electron-deficient alkenes. acs.org One study demonstrated that while sterically hindered substrates were less reactive under standard conditions, using titanium dioxide (TiO₂) as a heterogeneous photocatalyst facilitated the transformation. acs.orgresearchgate.net
Furthermore, the development of photocatalytic systems for N-alkylation reactions using sustainable resources is a growing area of interest. For instance, photocatalytic water-splitting coupled with alkanol oxidation over carbon nitride has been presented as a promising route for the selective N-alkylation of amines. lookchem.com This technology leverages water as a "liquid hydrogen source" for transfer hydrogenation reactions. lookchem.com The synthesis of poly(1-naphthylamine) nanoparticles and their application as a photocatalyst for the degradation of methylene (B1212753) blue dye also highlights the photoactive nature of naphthylamine-based polymers. mdpi.com
Table 2: Heterogeneous and Photocatalytic Methods
| Catalyst | Reaction Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Ir/CeO₂ | Heterogeneous Catalysis (Methylation) | 1-Naphthylamine, Methanol | Yields >90% under additive-free conditions at 150°C. | |
| TiO₂ | Heterogeneous Photocatalysis | N,N-Dimethylnaphthylamine derivatives, Electron-deficient alkenes | Enables addition reactions for sterically hindered substrates. | acs.orgresearchgate.net |
| Carbon Nitride | Photocatalysis (N-alkylation) | Nitroarenes, Amines, Water, Alkanols | Sustainable route for selective N-alkylation via photocatalytic water-splitting. | lookchem.com |
| Poly(1-naphthylamine) nanoparticles | Photocatalysis (Degradation) | Methylene blue dye | Demonstrates photocatalytic activity of naphthylamine-based polymers. | mdpi.com |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ksu.edu.sa These principles are increasingly being applied to the synthesis of this compound to enhance its sustainability.
A key aspect of green chemistry is the use of environmentally benign solvents. The replacement of traditional organic solvents like toluene (B28343) or DMF with water significantly improves the sustainability of synthetic processes. For example, a copper-catalyzed annulation to assemble the naphthalene core with concurrent N,N-dimethylation can be performed in water.
Another green strategy is the use of less hazardous reagents. Dimethyl carbonate (DMC) is considered a green methylating agent, offering an alternative to toxic methyl halides. Microwave-assisted methylation of 1-naphthylamine with DMC under solvent-free conditions provides this compound in 68% yield, eliminating halide waste.
Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a core principle of green chemistry. acs.org Catalytic reactions, by their nature, often exhibit high atom economy. Furthermore, electrochemical methods represent a green and sustainable approach. The anodic dehydrogenative homo-coupling of 2-naphthylamines to form 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives is a prime example. mdpi.com This process avoids the use of transition-metal reagents or stoichiometric oxidants, producing only H₂ as a byproduct. mdpi.com
Table 3: Application of Green Chemistry Principles in Synthesis
| Green Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Safer Solvents | Copper-catalyzed annulation in water | Reduces use of volatile organic compounds (VOCs). | |
| Safer Reagents | Microwave-assisted methylation with dimethyl carbonate (DMC) | Avoids toxic methyl halides and eliminates halide waste. | |
| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times compared to conventional heating. | |
| Waste Prevention | Electrochemical synthesis of BINAM derivatives | Avoids stoichiometric oxidants, producing only H₂ as a byproduct. | mdpi.com |
| Catalysis | Use of heterogeneous catalysts (e.g., Ir/CeO₂) | Allows for easy catalyst separation and recycling. |
Iii. Reaction Mechanisms and Reactivity of N,n Dimethyl 1 Naphthylamine
Electrophilic Aromatic Substitution Reactions
The dimethylamino group (-N(CH₃)₂) on the naphthalene (B1677914) ring is a potent activating group in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic system, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. This electron-donating effect is particularly pronounced at the ortho and para positions relative to the dimethylamino group.
In the case of N,N-Dimethyl-1-naphthylamine, the incoming electrophile will preferentially attack positions that are activated by the dimethylamino group. The primary sites for electrophilic attack are the 4-position (para) and the 5-position. researchgate.net For instance, in photochemical electron transfer mediated additions to electron-deficient alkenes, the major product results from substitution at the 4-position, with a minor regioisomer formed from attack at the 5-position. researchgate.net This regioselectivity is a direct consequence of the resonance stabilization of the intermediates.
It is important to note that under strongly acidic conditions, the activating nature of the amino group can be nullified. Protonation of the nitrogen atom to form an -N⁺R₃ group eliminates the possibility of pi-donation, rendering the group deactivating. masterorganicchemistry.com
Nucleophilic Substitution Reactions
While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can render the ring electrophilic enough to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgnumberanalytics.com In the context of this compound, the dimethylamino group itself is a poor leaving group. However, if the naphthalene ring is substituted with potent electron-withdrawing groups, such as trifluoroacetyl groups, the dimethylamino group can be displaced by other nucleophiles, including various amines. scirp.org
Research has shown that the reaction of N,N-dimethyl-2,4-bis(trifluoroacetyl)-1-naphthylamine with a range of amines proceeds readily under mild conditions, resulting in a nitrogen-nitrogen exchange. scirp.orgnii.ac.jp The reactivity of the incoming amine nucleophile has been found to follow the order: ethylamine (B1201723) > ammonia (B1221849) > t-butylamine > diethylamine. scirp.orgscirp.org This order is rationalized by the stability of the intermediate Meisenheimer complex, which is influenced by factors such as intramolecular hydrogen bonding. scirp.org
Studies on 1-dialkylamino-2,4-dinitronaphthalenes further support the feasibility of displacing a dialkylamino group with primary alkylamines in dimethyl sulfoxide. rsc.org Aromatic primary amines were found to be less reactive than their aliphatic counterparts. rsc.org
The facility of SNAr reactions is critically dependent on the presence and position of electron-withdrawing groups (EWGs) on the aromatic ring. wikipedia.orgnumberanalytics.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgscirp.org The most effective activating groups are those that can delocalize the negative charge through resonance, such as nitro (-NO₂), cyano (-CN), and carbonyl (-CO-) groups. wikipedia.orgnumberanalytics.com
For an SNAr reaction to occur, the EWG must be positioned ortho or para to the leaving group. chemistrysteps.com This specific orientation allows for the effective delocalization of the negative charge that develops on the ring during the nucleophilic attack. In the case of this compound derivatives, the presence of two trifluoroacetyl groups at the 2- and 4-positions provides the necessary activation for the dimethylamino group at the 1-position to be substituted by other nucleophiles. scirp.org The strong electron-withdrawing nature of the trifluoroacetyl groups is crucial for this transformation.
Interactive Table: Reactivity of Amines in SNAr with N,N-dimethyl-2,4-bis(trifluoroacetyl)-1-naphthylamine
| Amine | Relative Reactivity |
|---|---|
| Ethylamine | Highest |
| Ammonia | High |
| t-Butylamine | Moderate |
| Diethylamine | Low |
Oxidation-Reduction Chemistry
The electrochemical oxidation of this compound has been investigated, revealing complex reaction pathways. researchgate.net At a platinum electrode in acetonitrile, the oxidation is inferred to proceed via a complex ECE (electrochemical-chemical-electrochemical) type mechanism in a neutral medium. researchgate.net In acidic aqueous media, the oxidation also follows an ECE mechanism. conicet.gov.ar The initial step involves an electron transfer to form a radical cation. researchgate.net
The nature of the electrode surface can influence the oxidation process. Studies using glassy carbon electrodes have shown that electrochemical pretreatment can affect the adsorption and kinetics of the oxidation of related compounds. sbq.org.br
Following the initial electrochemical oxidation, the formed radical cation of this compound can undergo further reactions. researchgate.net A key pathway is dimerization, where the radical cation couples with another molecule. researchgate.net This dimerization can occur through C-N or N-N coupling. researchgate.net The product of this dimerization, N,N,N',N'-tetramethyl-1,1'-naphthidine (TMN), is itself electroactive and can be further oxidized to a stable dication. researchgate.netsbq.org.br
The dimerization of radical cations is a known phenomenon for aromatic amines. sigmaaldrich.comutexas.edu Theoretical studies on related p-phenylenediamine (B122844) radical cations have shown that stable dimers can form, stabilized by dispersion interactions and the presence of counter-ions. sigmaaldrich.com Photochemical methods can also be employed to generate radicals that lead to dimerization products. nih.gov
Interactive Table: Electrochemical Oxidation Products of this compound
| Intermediate/Product | Formation Pathway |
|---|---|
| Radical Cation | Initial one-electron oxidation |
| Dimer (N,N,N',N'-tetramethyl-1,1'-naphthidine) | Dimerization of the radical cation |
| Dication | Two-electron oxidation of the dimer |
Photochemical and Electron Transfer Reactions
This compound participates in notable photochemical reactions, driven by the principles of photoinduced electron transfer (PET). These reactions highlight the compound's role as an electron donor in its excited state, leading to the formation of unique chemical bonds.
Quenching Mechanisms and Proton Donor Effects
The fluorescence of this compound is a key aspect of its photochemical reactivity. Physicochemical studies have revealed that the fluorescence quenching of this compound by electron-deficient alkenes is a diffusion-controlled process. acs.orgresearchgate.netnih.govfigshare.comresearchgate.net As mentioned, the high efficiency of back electron transfer from the radical anion to the radical cation is a major competing process that can quench the desired productive reaction pathway. acs.orgresearchgate.netnih.govfigshare.comresearchgate.net This is why the reaction often fails at low concentrations of reactants. acs.orgresearchgate.netnih.govfigshare.comresearchgate.net The addition of a proton donor is crucial to overcome this limitation. The proton donor is believed to protonate the anion of the radical ion pair. acs.orgresearchgate.netnih.govfigshare.com This protonation step effectively prevents back electron transfer, allowing the radical coupling and subsequent steps to proceed, ultimately leading to the final product. The mechanism is thought to involve a contact radical ion pair, where the proton transfer is mediated by the surrounding medium rather than a direct transfer between the primary reactants. acs.orgresearchgate.netnih.govfigshare.com Studies on the quenching of triplet benzophenone (B1666685) by this compound have also shown that electron transfer is a possible pathway, given the amine's oxidation potential. oup.com The presence of protic solvents can induce hydrogen bonding, which in turn facilitates electron transfer from the triplet state of N,N-dialkyl-1-naphthylamines to benzophenone, yielding the N,N-dialkyl-1-naphthylamine cation radical and the benzophenone anion radical. oup.com
Condensation and Polymerization Reactions
This compound and its close derivatives can undergo condensation reactions, notably with formaldehyde (B43269), to produce larger, more complex molecular architectures, including dimers and macrocycles.
Formaldehyde-Mediated Reactions
While detailed studies on this compound itself are limited in this specific context, research on the closely related N-methyl-1-naphthylamine provides significant insights. The reaction of N-methyl-1-naphthylamine with formaldehyde under mild and neutral conditions results in a high-yield, chemo- and regioselective dimerization, forming bis-4-(1-N-methylaminonaphthyl)methane as the sole product. researchgate.netresearchgate.net This reaction highlights the propensity for electrophilic substitution at the 4-position of the naphthylamine ring, activated by the amino group. This formaldehyde-mediated aromatic condensation is particularly effective for N-monoalkyl-1-naphthylamines. researchgate.netresearchgate.net It is plausible that this compound would exhibit similar reactivity, though potentially with different reaction kinetics due to the steric and electronic effects of the two methyl groups. The general mechanism for such reactions involves the formation of a reactive intermediate from the amine and formaldehyde, which then undergoes an electrophilic aromatic substitution with a second naphthylamine molecule.
Formation of Macrocyclic Compounds
The selective nature of the formaldehyde-mediated condensation reaction has been leveraged to synthesize novel macrocyclic compounds. researchgate.netresearchgate.net By using this reaction as a key step, naphthylamine-derived macrocycles such as 1,6,28,33-tetraaza-[6.1.6.1]paranaphthalenophane and 1,13-diaza acs.orgchemicalbook.comparanaphthalenophane have been successfully synthesized from N-monoalkyl-1-naphthylamine precursors. researchgate.netresearchgate.net This demonstrates the utility of controlled condensation reactions in constructing complex, multi-component molecular systems. The principles of this synthetic strategy could foreseeably be extended to this compound to create analogous macrocyclic structures with different properties and geometries.
Metal-Catalyzed Coupling Reactions Involving this compound
Transition-metal catalysis has enabled new synthetic applications for this compound, particularly in the formation of carbon-carbon bonds through the activation of the aromatic C-N bond. A notable example is the nickel-catalyzed Suzuki-Miyaura coupling reaction. dicp.ac.cn This reaction allows for the arylation of this compound with arylboronic esters, forging a biaryl skeleton without the need for directing groups or pre-activation of the amine. dicp.ac.cn The reaction proceeds with high efficiency in the presence of magnesium, which plays a dual role. dicp.ac.cn Magnesium acts as a reductant, reducing the Ni(II) species to the active Ni(I) catalyst, and also as a unique promoter that facilitates the Ni(I)/Ni(III) catalytic cycle. dicp.ac.cn This method has been used to synthesize the corresponding arylated product from this compound in moderate yield. dicp.ac.cn However, the efficiency of the reaction can be sensitive to steric hindrance. dicp.ac.cn
Below is a data table summarizing the findings for the Nickel-catalyzed Suzuki-Miyaura coupling of this compound.
| Arylboronic Ester | Catalyst System | Reductant | Yield | Reference |
| Phenylboronic ester | Ni(acac)₂ / IPr·HCl | Mg | Moderate | dicp.ac.cn |
Iv. Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy.docbrown.info
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR methods are employed to unambiguously assign the signals corresponding to each unique proton and carbon atom in N,N-Dimethyl-1-naphthylamine.
¹H NMR and ¹³C NMR Characterization.docbrown.info
The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the protons of the dimethylamino group. chemicalbook.com The aromatic region typically shows a complex multiplet pattern arising from the seven protons on the naphthalene core, while the six protons of the two methyl groups give rise to a characteristic singlet. rsc.org
Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. nih.gov It displays unique resonances for each of the 12 carbon atoms in the molecule, including the 10 carbons of the naphthalene ring and the two carbons of the dimethylamino substituent. rsc.org The chemical shifts of these carbon signals are indicative of their local electronic environment.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N(CH₃)₂ | 2.95 (s, 6H) | 45.4 |
| C1 | - | 149.5 |
| C2 | 7.35 (d, J=8.0 Hz, 1H) | 123.5 |
| C3 | 7.45 (t, J=8.0 Hz, 1H) | 125.5 |
| C4 | 7.85 (d, J=8.0 Hz, 1H) | 128.5 |
| C4a | - | 126.5 |
| C5 | 7.50 (m, 1H) | 125.0 |
| C6 | 7.50 (m, 1H) | 126.0 |
| C7 | 7.90 (d, J=8.0 Hz, 1H) | 129.0 |
| C8 | 8.20 (d, J=8.0 Hz, 1H) | 122.0 |
| C8a | - | 134.5 |
Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here are representative values.
Two-Dimensional NMR Techniques
To resolve the ambiguities in the assignment of the complex aromatic signals in the one-dimensional NMR spectra, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. walisongo.ac.idnih.govresearchgate.net
A COSY experiment reveals proton-proton coupling relationships within the molecule. For this compound, this technique helps to trace the connectivity of the protons on the naphthalene ring, confirming the substitution pattern. walisongo.ac.id
An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. walisongo.ac.idnih.gov This is particularly useful for definitively assigning the ¹³C signals of the protonated carbons in the naphthalene ring. By combining the information from both COSY and HSQC experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.
Mass Spectrometry (MS).tcichemicals.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. nist.gov
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. scispace.comresearchgate.net For this compound (C₁₂H₁₃N), the calculated monoisotopic mass is 171.1048 u. uni.lu HRMS analysis can confirm this exact mass, thereby verifying the elemental formula of the compound. scispace.com
Fragmentation Pathways
Under electron ionization (EI) conditions in a mass spectrometer, this compound undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) is typically observed at an m/z of 171. nih.govnist.gov A prominent fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this can lead to the loss of a methyl radical (•CH₃) to form a stable iminium ion. Another potential fragmentation involves the loss of larger fragments from the naphthalene ring system. The analysis of these fragmentation patterns provides corroborating evidence for the structure of the molecule. docbrown.infolibretexts.org
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
| 171 | Molecular Ion | [C₁₂H₁₃N]⁺ |
| 170 | [M-H]⁺ | [C₁₂H₁₂N]⁺ |
| 156 | [M-CH₃]⁺ | [C₁₁H₁₀N]⁺ |
| 128 | Naphthalene Cation | [C₁₀H₈]⁺ |
Infrared (IR) Spectroscopy.docbrown.info
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. thermofisher.comrsc.orgvwr.com
The IR spectrum of this compound displays several characteristic absorption bands that are consistent with its structure. thermofisher.comavantorsciences.com These include:
C-H stretching vibrations for the aromatic and methyl groups, typically observed in the region of 3100-2800 cm⁻¹.
C=C stretching vibrations of the aromatic naphthalene ring, which appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-N stretching vibration of the dimethylamino group, which gives rise to an absorption band in the 1350-1000 cm⁻¹ range.
Out-of-plane C-H bending vibrations of the substituted naphthalene ring, which are observed in the 900-675 cm⁻¹ region and can provide information about the substitution pattern.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| Aromatic C=C Stretch | 1600, 1580, 1510, 1460 |
| C-N Stretch | ~1340 |
| Out-of-plane C-H Bend | 800-700 |
The collective data from NMR, MS, and IR spectroscopy provide a comprehensive and unambiguous structural elucidation of this compound, confirming the connectivity and arrangement of all atoms within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of this compound, which is dictated by the naphthalene aromatic system and the influence of the dimethylamino substituent.
The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the naphthalene ring. The dimethylamino group, acting as an electron-donating auxochrome, modulates these transitions, typically causing a shift in the absorption maxima compared to unsubstituted naphthalene.
In an aqueous medium, this compound exhibits two primary absorption maxima. conicet.gov.ar A very strong absorption is observed at approximately 218 nm, with a molar absorptivity (ε) of 2.4 x 10⁵ L·mol⁻¹·cm⁻¹. conicet.gov.ar A second, less intense band appears at 294 nm, with a molar absorptivity of 2741 L·mol⁻¹·cm⁻¹. conicet.gov.ar Studies on 1-(dimethylamino)naphthalene have indicated that the absorption spectra often show relatively minor changes in band position with variations in solvent polarity, suggesting that the ground state is less influenced by the solvent environment compared to the excited state. researchgate.net
Table 1: UV-Vis Absorption Data for this compound in Water
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| 218 nm | 2.4 x 10⁵ L·mol⁻¹·cm⁻¹ | Water |
| 294 nm | 2741 L·mol⁻¹·cm⁻¹ | Water |
| Data sourced from conicet.gov.ar. |
This compound and its derivatives are known for their fluorescent properties, where the emission characteristics are highly sensitive to the local environment, particularly solvent polarity. researchgate.net Upon excitation, the molecule reaches an excited state that can have significant charge-transfer character, making its fluorescence solvatochromic (i.e., the emission color changes with solvent polarity).
The fluorescence of this compound can be diminished or "quenched" through various mechanisms upon interaction with other chemical species, known as quenchers. This process is often central to its application as a fluorescent probe. Common quenching mechanisms include:
Photoinduced Electron Transfer (PET): In the presence of a suitable electron acceptor, the excited naphthylamine can donate an electron, forming a non-fluorescent radical ion pair. This process is often diffusion-controlled. researchgate.net Studies on related dimethylamino-naphthalene dyes show that quenching by molecules like tryptophan can occur via oxidation of the quencher by the excited dye. spiedigitallibrary.org
Charge-Transfer Complex Formation: The excited state of the naphthylamine can form a non-emissive or weakly emissive complex (exciplex) with a quencher. This is a common mechanism for quenching by molecules like pyridines or phthalates. rsc.orgnih.gov
Heavy Atom Effect: Proximity to atoms of high atomic number (e.g., heavy metal ions) can enhance intersystem crossing from the singlet excited state to the triplet state, decreasing fluorescence. This chelation-enhanced quenching (CHEQ) has been observed in naphthylamine-derived probes upon binding to ions like Hg(II), Fe(II), and Fe(III).
The utility of these quenching phenomena is demonstrated in a fluorescent probe derived from naphthylamine, which shows a selective fluorescence decrease in the presence of specific metal ions. The quantum yield and fluorescence lifetime of the probe are significantly altered upon ion binding, forming the basis for detection.
Table 2: Example of Fluorescence Quenching for a Naphthylamine-Derived Probe by Metal Ions
| Sample | Fluorescence Quantum Yield (Φf) | Average Lifetime ‹τ› (ns) |
| Probe Only | 0.74 | 6.31 |
| Probe + Hg(II) | 0.68 | - |
| Probe + Fe(II) | 0.52 | - |
| Probe + Fe(III) | 0.65 | - |
| Data sourced from a study on a specific naphthylamine-derived probe for illustrative purposes. |
X-ray Crystallography for Solid-State Structure Determination
As of this writing, a single-crystal X-ray diffraction structure for the parent compound this compound has not been reported in the crystallographic literature. However, the solid-state structures of several closely related derivatives have been determined, providing valuable insight into the molecular geometry and intermolecular interactions of the this compound framework.
Studies on derivatives such as 8-hydroxy-N,N-dimethyl-1-naphthylamine and a lithiated dimer of this compound confirm the core structural features. For example, the crystal structure of 8-hydroxy-N,N-dimethyl-1-naphthylamine, determined at 85 K, reveals a triclinic crystal system with a notable intramolecular O–H···N hydrogen bond. The mean length of this bond is 2.569 Å, which stabilizes the conformation of the molecule in the solid state.
In the case of the dimeric lithiated derivative, {[1-(dimethylamino)-8-naphthyl]lithium·THF}₂, the structure shows two naphthylamine units coordinated to lithium atoms. A significant twist angle of approximately 38° is observed between the naphthyl rings and the central Li–C(ipso)–Li plane, highlighting the steric and electronic effects of metal coordination on the naphthalene system.
Table 3: Crystallographic Data for Selected Derivatives of this compound
| Compound | Crystal System | Space Group | Key Structural Feature |
| 8-hydroxy-N,N-dimethyl-1-naphthylamine | Triclinic | P-1 | Intramolecular O-H···N hydrogen bond (2.569 Å) |
| {[1-(dimethylamino)-8-naphthyl]lithium·THF}₂ | Not specified | Not specified | Dimeric structure with a 38° twist between naphthyl rings |
| Data sourced from derivative studies to infer structural properties. |
V. Theoretical and Computational Studies on N,n Dimethyl 1 Naphthylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of N,N-Dimethyl-1-naphthylamine. These calculations solve approximations of the Schrödinger equation for the molecule, yielding information about its energy, electron distribution, and geometry.
Density Functional Theory (DFT) has become a principal method for studying aromatic amines due to its favorable balance of computational cost and accuracy. DFT calculations have been applied to this compound to elucidate its electronic properties and reactivity.
One key application has been the quantification of its molecular basicity. A combined study using conceptual DFT and an information-theoretic approach investigated a large set of amines, including this compound. pku.edu.cnpku.edu.cn The calculations were performed at the B3LYP/6-311+G(d,p) level of theory. pku.edu.cn This research provides a theoretical basis for understanding the compound's pKa value by correlating it with calculated electronic descriptors such as the molecular electrostatic potential (MEP) at the nitrogen nucleus and the energies of natural atomic orbitals (NAO). pku.edu.cnpku.edu.cn
Table 1: Experimental and Calculated Basicity Descriptors for this compound
| Compound | Experimental pKaH | MEP on Nitrogen (a.u.) | NAO Energy (a.u.) |
|---|---|---|---|
| This compound | 4.83 | -18.386 | -0.654 |
Data sourced from a combined DFT and information-theoretic study. pku.edu.cnpku.edu.cn
Furthermore, DFT calculations have been instrumental in explaining the mechanisms of reactions involving naphthalene (B1677914) derivatives. For instance, a computational study of the aromatic nucleophilic substitution on 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with various amines successfully used DFT to model the reaction pathway. researchgate.netscirp.org These calculations explained the experimentally observed order of reactivity by analyzing the energies of the intermediate Meisenheimer complexes. researchgate.net
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the electronic structure of a molecule without using empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For complex systems like this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to obtain benchmark results for geometry and energy.
Studies on related aromatic amines, such as N,N-dimethyl-4-nitroaniline derivatives, have employed high-level ab initio calculations alongside X-ray diffraction to investigate their molecular and crystal structures. researchgate.net These methods are crucial for accurately modeling the pyramidal configuration of the dimethylamino group and its orientation relative to the aromatic ring, which in turn influences the molecule's electronic and optical properties. researchgate.net While specific high-level ab initio studies focused solely on this compound are less common in literature, these methods represent the gold standard for calibrating less computationally expensive models like DFT. pku.edu.cn
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations describe the static electronic structure, molecular modeling and dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. These simulations model the molecule's movements, conformational changes, and interactions with surrounding molecules, such as solvents.
MD simulations can be used to explore the conformational landscape of the dimethylamino group, which can rotate and invert. Understanding this flexibility is key to interpreting its reactivity and spectroscopic properties. For related naphthalene derivatives, MD simulations have been suggested as a tool to generate solvent interaction profiles. For this compound, such simulations would be invaluable for understanding how solvent molecules arrange around the amine and the naphthalene ring, affecting its solubility and reaction pathways.
Prediction of Reactivity and Reaction Mechanisms
Computational chemistry is a powerful tool for predicting the reactivity of this compound and elucidating the step-by-step mechanisms of its reactions.
Studies have shown that the lithiation of this compound with butyllithium (B86547) does not result in the expected ortho-lithiation at the C2 position. Instead, the reaction occurs at the C8 position, a phenomenon known as peri-lithiation. core.ac.uk This regioselectivity was explained by analyzing the steric strain in the transition states of the reaction. core.ac.uk
Another example is the photochemical electron transfer reaction between this compound and α,β-unsaturated carboxylates. researchgate.net This reaction leads to C-C bond formation, with the addition occurring primarily at the C4 position of the naphthalene ring and to a lesser extent at the C5 position. The proposed mechanism involves the formation of a contact radical ion pair between the photo-excited naphthylamine and the alkene. researchgate.net
The analysis of transition states—the highest energy point along a reaction coordinate—is crucial for understanding reaction rates and selectivity. For the lithiation of this compound, theoretical analysis revealed that the transition state leading to ortho-lithiation at the C2 position is significantly strained. core.ac.uk This strain arises from the steric clash between the two methyl groups on the nitrogen atom and the hydrogen atom at the C8 position of the naphthalene ring. In contrast, the transition state for lithiation at the C8 position is sterically less hindered and therefore energetically more favorable, explaining the observed outcome of the reaction. core.ac.uk The resulting product, dimeric [1-(dimethylamino)-8-naphthyl]lithium, has been isolated and its structure confirmed, validating the theoretical prediction. rsc.org
The solvent can play a critical role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models, particularly those incorporating a solvation model (like the Polarizable Continuum Model, PCM), can predict these effects.
A computational study on the nucleophilic substitution of a related compound, 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene, demonstrated the importance of the solvent. researchgate.netscirp.org The study compared the reaction energetics in a polar solvent (acetonitrile) and a less-polar solvent (toluene).
Table 2: Calculated Solvent Effects on the Energy Barrier (ΔE1) for a Nucleophilic Substitution Reaction
| Reacting Amine | ΔE1 in Acetonitrile (kJ/mol) | ΔE1 in Toluene (B28343) (kJ/mol) |
|---|---|---|
| Ethylamine (B1201723) | 31.8 | 80.8 |
| Ammonia (B1221849) | 38.5 | 88.7 |
| t-Butylamine | 60.7 | 108.4 |
| Diethylamine | 81.2 | 125.5 |
Data adapted from a computational study on a derivative of this compound. scirp.org
The results showed that the energy barriers for the reaction were significantly lower in the polar solvent, acetonitrile, predicting that the reaction proceeds more readily than in toluene. scirp.org This is because the polar solvent better stabilizes the charged Meisenheimer intermediate.
Furthermore, the coordinating ability of a solvent can influence product structure. In the case of the peri-lithiated product of this compound, the use of different ether solvents (diethyl ether vs. tetrahydrofuran (B95107) (THF)) leads to structurally distinct dimeric products due to the different solvating power of the ethers. rsc.org In photochemical reactions, protic solvents like water have been shown to be essential for enabling efficient product formation by facilitating proton transfer steps that compete with unproductive back electron transfer. researchgate.net
Electronic Structure and Basicity Analysis
The electronic structure and basicity of this compound have been investigated using theoretical and computational methods. These studies provide insights into the molecule's reactivity and its properties as a base. A key approach involves the use of descriptors derived from conceptual density functional theory (DFT) and the information-theoretic approach to quantify molecular basicity. pku.edu.cn This allows for a correlation between calculated electronic properties and experimentally determined values like pKa. pku.edu.cn
The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For amines, the MEP value at the nitrogen atom is a significant indicator of its basicity. pku.edu.cn A more negative MEP value on the nitrogen atom generally corresponds to a higher basicity, as it indicates a region of high electron density that is available for protonation.
In a study quantifying the molecular basicity of various amines, the MEP of this compound was calculated. pku.edu.cnpku.edu.cn The structures of the amines, including this compound, were optimized using DFT at the B3LYP/6-311+G(d,p) level of theory. pku.edu.cn The MEP value was then extracted from the calculated electrostatic potential on the nitrogen nucleus. pku.edu.cn
Table 1: Molecular Electrostatic Potential (MEP) and pKa of this compound and Related Compounds
| Compound | pKa | MEP (a.u.) |
|---|---|---|
| This compound | 4.83 | -18.386 |
| N,N-Dimethyl-2-naphthylamine | 4.57 | -18.370 |
| N,N,3-trimethylaniline | Not specified | -18.353 |
Data sourced from Lu et al. (2019). pku.edu.cnpku.edu.cn
The data shows a correlation between the MEP value and the experimental pKa for these aromatic amines.
Natural Atomic Orbitals (NAOs) provide a representation of the electron density around an atom in a molecule. The energy of the valence NAOs, particularly those on the nitrogen atom, can be used as a descriptor for basicity. pku.edu.cn For amines, the sum of the energies of the 2px, 2py, and 2pz NAOs of the nitrogen atom is considered. pku.edu.cn A higher (less negative) NAO energy suggests that the valence electrons are less tightly bound and more available for donation, thus indicating higher basicity.
The natural atomic orbital energies for this compound were calculated as part of a broader study on amine basicity. pku.edu.cnpku.edu.cn These calculations were performed after a full structural optimization at the DFT B3LYP/6-311+G(d,p) level of theory, followed by a single-point calculation with an NBO (natural bond orbital) analysis. pku.edu.cn
Table 2: Nitrogen Valence Natural Atomic Orbital (NAO) Energy and pKa of this compound and Related Compounds
| Compound | pKa | NAO Energy (a.u.) |
|---|---|---|
| This compound | 4.83 | -0.654 |
| N,N-Dimethyl-2-naphthylamine | 4.57 | -0.695 |
| 3-isocyano-N,N-dimethylaniline | 2.97 | -0.746 |
Data sourced from Lu et al. (2019). pku.edu.cnpku.edu.cn
These findings demonstrate that NAO energy, similar to MEP, serves as a reliable descriptor for predicting the basicity of amines. pku.edu.cn
The information-theoretic approach (ITA) in density functional reactivity theory offers another set of powerful descriptors for quantifying chemical concepts like basicity. pku.edu.cn Quantities such as Shannon entropy, Fisher information, and information gain have been utilized to create quantitative models for predicting molecular properties. pku.edu.cn
In a comprehensive study of 179 amine molecules, including this compound, ITA descriptors were combined with conceptual DFT descriptors (MEP and NAO energies) to create robust models for predicting pKa values. pku.edu.cn The study demonstrated that while individual descriptors like MEP or NAO energy show a strong linear correlation with experimental pKa, the combination of these with ITA quantities yields even more accurate quantitative models. pku.edu.cn This is because all these descriptors are functionals of the electron density and, according to the principles of DFT, contain the necessary information to determine the ground-state properties of a molecular system, including its basicity. pku.edu.cn The Hirshfeld stockholder approach was used to partition atoms in molecules to obtain the atomic values for the ITA quantities on the nitrogen atoms. pku.edu.cn The research confirmed that this combined approach is applicable to primary, secondary, and tertiary amines, providing an effective method for appreciating chemical concepts like basicity. pku.edu.cn
Vi. Applications of N,n Dimethyl 1 Naphthylamine in Specialized Research Fields
Analytical Chemistry and Sensing
The compound is a key reagent in analytical chemistry, particularly for the detection and quantification of nitrite (B80452) ions. This capability is fundamental to various testing protocols in environmental monitoring, food science, and biomedical research. lookchem.comchemimpex.com
N,N-Dimethyl-1-naphthylamine is an essential component of the Griess test, a widely used method for detecting the presence of nitrite ions (NO₂⁻). wikipedia.org This test is central to the nitrate (B79036) reductase assay, which identifies microorganisms capable of reducing nitrate (NO₃⁻) to nitrite. chemicalbook.comsmolecule.com The process involves a two-step diazotization reaction:
In an acidic solution, sulfanilic acid reacts with nitrite ions to form a diazonium salt. wikipedia.orgpromega.com
This intermediate diazonium salt then couples with this compound to produce a vibrant red-colored azo dye, historically known as Prontosil. lookchem.comchemicalbook.comwikipedia.org
The appearance of this red color provides a clear qualitative indication of the presence of nitrite. msf.org This reaction is highly sensitive and is applied in diverse contexts, from identifying bacterial strains to monitoring nitrite levels in water, soil, and food products. lookchem.comsmolecule.com While N-(1-naphthyl)ethylenediamine is also commonly used in modern Griess reagents, this compound remains a classic and effective coupling agent for this purpose. wikipedia.orgpromega.combiotium.com
Table 1: Key Reagents in the Griess Test for Nitrite Detection
| Reagent | Role in the Reaction |
| Sulfanilic Acid | Reacts with nitrite in an acidic medium to form a diazonium salt. sigmaaldrich.com |
| This compound | Acts as a coupling agent, reacting with the diazonium salt. chemicalbook.comwikipedia.org |
| Nitrite (NO₂⁻) | The analyte being detected; initiates the diazotization of sulfanilic acid. wikipedia.org |
| Red Azo Dye (Product) | The colored compound formed, indicating a positive test for nitrite. chemicalbook.comsmolecule.com |
The Griess reaction provides not only a qualitative result but also a basis for the precise quantification of nitrite concentration using spectrophotometry. chemimpex.commdpi.com The intensity of the red azo dye formed is directly proportional to the amount of nitrite present in the sample. wikipedia.org
By measuring the absorbance of the solution at its wavelength of maximum absorption (λmax), which is typically around 520 nm, researchers can determine the nitrite concentration. unand.ac.id This quantitative method is sensitive, with detection limits reported in the micromolar (µM) range, making it suitable for analyzing trace amounts of nitrite in various samples, including biological fluids, environmental waters, and food preservatives. wikipedia.orgpromega.commdpi.com The stability of the colored product ensures reliable and reproducible measurements. unand.ac.id
Table 2: Spectrophotometric Data for Nitrite Quantification
| Parameter | Value / Description | Source(s) |
| Technique | UV-Visible Absorption Spectrophotometry | mdpi.comresearchgate.net |
| Principle | The intensity of the color produced is proportional to the nitrite concentration. | wikipedia.org |
| Wavelength of Max. Absorbance (λmax) | ~520 nm | unand.ac.id |
| Detection Limit | Can be as low as the micromolar (µM) or µg/L range, depending on the specific protocol. | wikipedia.orgpromega.commdpi.com |
Organic Synthesis and Materials Science
The reactivity of the naphthalene (B1677914) ring system, enhanced by the electron-donating dimethylamino group, makes this compound a valuable building block in organic synthesis and the development of new materials. chemimpex.com
This compound serves as a precursor in the synthesis of various dyes and pigments. chemimpex.commedchemexpress.com Its chemical structure is conducive to creating compounds with strong chromophores, which are responsible for color. These synthesized dyes are used in applications requiring vibrant and stable colors, such as the textile industry. chemimpex.com In the field of materials science, it is a building block for high-performance materials where specific optical properties are desired. chemimpex.com The compound's ability to participate in coupling reactions allows for the generation of a wide array of colored molecules for diverse applications. researchgate.net
In polymer science, this compound functions as an effective antioxidant and stabilizer. chemimpex.com It is incorporated into polymer matrices, such as plastics and rubber, to protect them from oxidative degradation caused by exposure to heat, light, and atmospheric oxygen. chemimpex.com By preventing this degradation, it enhances the durability, longevity, and performance of the final products. chemimpex.com Aromatic amines, as a class, are well-regarded for their antioxidant properties in materials like natural and synthetic rubber. chemicalbook.com
Pharmaceutical and Medicinal Chemistry Research
Within the pharmaceutical and medicinal chemistry sectors, this compound is valued as a chemical intermediate for research and development. lookchem.com Its distinct chemical properties make it a useful starting material or building block in the multi-step synthesis of more complex molecules that may have therapeutic potential. lookchem.com Researchers utilize it in the creation and exploration of new pharmaceutical agents and active ingredients. lookchem.com
Synthesis of Biologically Active Molecules and Drug Intermediates
This compound serves as a crucial building block and intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. lookchem.comlookchem.com Its unique chemical structure, featuring a naphthalene core with a dimethylamino group, makes it a valuable precursor in medicinal chemistry for the development of new drugs. lookchem.comlookchem.com
The compound is utilized in the synthesis of complex molecules with potential therapeutic applications. For instance, it is a key component in the creation of bis(indolyl)methane (BIM) derivatives. nih.gov These BIMs, functionalized with this compound, are a class of compounds recognized for their significant pharmacological properties. nih.gov The synthesis of such derivatives is a focal point of research aimed at exploring new anticancer and antiparasitic agents. nih.gov
Furthermore, this compound and its related structures, like N,N-Diethyl-1-naphthylamine, are employed as intermediates in the production of various pharmaceutical compounds. lookchem.com The chemical properties of these amines make them valuable in constructing the core structures of new therapeutic agents. lookchem.comlookchem.com Research in this area is ongoing, with a focus on synthesizing novel compounds and investigating their pharmacological potential for applications in medicine. ontosight.ai The synthesis of derivatives such as 1,2,3,4-tetrahydro-8-butyryl-N,N-dimethyl-5-methoxy-1-naphthylamine highlights the versatility of the naphthylamine scaffold in generating molecules with potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai
The development of efficient synthetic methods is also a key area of research. For example, rhodium(III)-catalyzed processes have been developed for the synthesis of nitrogen heterocycles, which are prevalent in many biologically active molecules, using 1-naphthylamine (B1663977) derivatives. rsc.org These advanced synthetic strategies enable the creation of structurally diverse and complex molecules for pharmacological evaluation.
Investigation of Potential Biological Activities
The this compound scaffold is a key constituent in a variety of derivatives that have been investigated for a wide range of biological activities. These studies are crucial in the fields of drug discovery and development, exploring potential therapeutic applications.
Neurotransmitter Modulation and Antidepressant Properties of Derivatives
Derivatives of 1-naphthylamine have been a subject of interest in the development of antidepressant agents. Certain analogues have shown the ability to modulate neurotransmitter uptake, particularly by blocking the reuptake of serotonin (B10506) and norepinephrine. smolecule.comgoogle.com This mechanism is a cornerstone of treatment for depression. researchgate.net For example, cis-isomeric derivatives of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine have been identified as potent serotonin uptake inhibitors. google.com
Research has indicated that specific N-methyl and N,N-dimethyl derivatives of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine are highly selective in their action on serotonin transporters, a desirable property for antidepressant medications. google.com The efficacy of these compounds is linked to their well-defined molecular geometry, which is a fundamental requirement for their inhibitory activity on neurotransmitter transporters. researchgate.net
Enzyme Inhibition Studies
Derivatives of this compound have been explored for their potential as enzyme inhibitors. smolecule.comambeed.com For instance, certain derivatives are being investigated for their ability to inhibit enzymes involved in the metabolism of neurotransmitters, which can impact their levels in the brain. smolecule.com Additionally, polycyclic nitrogen heterocycles derived from 1-naphthylamine have been synthesized and evaluated as potential inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer progression. tandfonline.com The inhibitory activity of these compounds is influenced by their structural features, such as the presence and position of substituents on the aromatic rings. tandfonline.com
Another area of investigation involves the inhibition of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Juglone and its derivatives, which share structural similarities with naphthoquinones that can be derived from naphthylamines, have shown inhibitory activity against this enzyme. nih.gov
Receptor Binding Affinity Investigations
The binding affinity of this compound derivatives to various receptors is a key area of pharmacological research. Studies have shown that certain 1-naphthylamine derivatives exhibit binding affinity for dopamine (B1211576) D2 and serotonin 5-HT1A receptors, suggesting potential applications in treating neurological and psychiatric disorders.
Furthermore, research into nonpeptide small molecule agonists and antagonists for neuropeptide FF1 and FF2 receptors has included derivatives with a 2-naphthalenylmethyl group, which is structurally related to this compound. acs.org These studies aim to develop ligands with high affinity and selectivity for these receptors, which are involved in various physiological processes. The binding affinities of these compounds are evaluated through competition experiments with radiolabeled ligands in cell membranes expressing the target receptors. acs.org
Potential Anticancer Properties of Derivatives
Derivatives of this compound have demonstrated potential as anticancer agents in various studies. ontosight.aiontosight.ai Bis(indolyl)methane (BIM) derivatives functionalized with an this compound group have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. nih.gov
In one study, a triphenylamine-substituted BIM derivative showed significant inhibitory effects against the HT-29 colon cancer cell line. nih.gov While the this compound substituted BIM derivative was less potent in this particular study, it highlights the importance of the naphthylamine scaffold in designing potential anticancer compounds. nih.gov Research has also explored the cytotoxic effects of compounds containing the this compound moiety in human endometrial and breast cancer cells.
The table below summarizes the in vitro antiproliferative activity of a bis(indolyl)methane derivative functionalized with this compound (Compound 2b) against different cell lines.
| Cell Line | Compound | IC₅₀ (µM) | Selectivity Index (SI) ** |
| HT-29 (Colon Cancer) | 2b | > 100 | - |
| HeLa (Cervical Cancer) | 2b | > 100 | - |
| MRC-5 (Healthy Fibroblast) | 2b | 94.86 ± 7.91 | - |
| Data sourced from a study on polyaromatic bis(indolyl)methane derivatives. nih.gov | |||
| **Selectivity Index (SI) = IC₅₀ in MRC-5 cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells. |
Antimicrobial and Anti-inflammatory Research
Naphthylamine derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties. ontosight.aiontosight.ai Thiazolidinone derivatives of naphthylamine have shown both antibacterial and antifungal activity in vitro. nih.gov Specifically, these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov
Similarly, azetidinone derivatives synthesized from a naphthylamine moiety have been screened for their biological activities. sphinxsai.com These compounds exhibited good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. sphinxsai.com The antimicrobial efficacy of these β-lactam derivatives is influenced by the substituents on the ring structure. sphinxsai.com
In the context of anti-inflammatory research, N-phenyl-1-naphthylamine (NPN), a related compound, is used in assays to study the membrane-disrupting mechanisms of antimicrobial peptides, which can also possess anti-inflammatory properties. mdpi.com
The table below presents the minimum inhibitory concentration (MIC) of some thiazolidinone derivatives with a nitronaphthylamine substituent against various microorganisms.
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | K. pneumoniae (µg/mL) | C. albicans (µg/mL) |
| 2a | 125 | 125 | 500 | 1000 | 250 |
| 2b | 125 | 250 | 500 | 1000 | 500 |
| *Data sourced from a study on the antimicrobial properties of naphthylamine derivatives. nih.gov |
Environmental Chemistry Research
This compound is a significant compound in environmental chemistry, primarily utilized in the analytical surveillance of inorganic pollutants and in studies concerning the fate and impact of organic contaminants in ecosystems.
A primary application of this compound in environmental science is the detection and quantification of nitrite ions (NO₂⁻) in various environmental matrices, such as water and soil. lookchem.com This is crucial for monitoring water quality, assessing pollution, and understanding the nitrogen cycle. lookchem.com The compound is a key component of the Griess test, a widely used colorimetric method for nitrite analysis. exodocientifica.com.brhimedialabs.comwikipedia.org
The Griess test involves a two-step diazotization reaction. wikipedia.org In the first step, a sample containing nitrite is treated with sulfanilic acid in an acidic medium, which results in the formation of a diazonium salt. exodocientifica.com.brwikipedia.org In the second step, this compound is added. exodocientifica.com.brhimedialabs.com It acts as a coupling agent, reacting with the diazonium salt to produce a distinct red azo dye. exodocientifica.com.brhimedialabs.comsigmaaldrich.com The intensity of this red color is directly proportional to the nitrite concentration in the sample and can be measured spectrophotometrically to determine the precise amount of nitrite present. wikipedia.org
This reaction, known as the Griess reaction, is valuable for identifying and quantifying nitrite produced by bacteria, particularly in the context of nitrate reduction tests for microorganisms like Enterobacteriaceae. exodocientifica.com.brhimedialabs.comhimedialabs.com While the classic Griess reagent used 1-naphthylamine, modern applications often substitute it with derivatives like N-(1-naphthyl)ethylenediamine to avoid the potent carcinogenicity of 1-naphthylamine. wikipedia.org However, the fundamental principle of using a naphthylamine derivative, such as this compound, remains a cornerstone of environmental nitrite monitoring. lookchem.compsu.edu Its use allows for the sensitive detection of nitrite at low concentrations, which is essential as admissible nitrite levels in drinking water are typically very low, often around 0.5 mg L⁻¹. lookchem.compsu.edu
The environmental fate of this compound and related aromatic amines is a subject of ongoing research due to their potential persistence and toxicity. While specific degradation pathways for this compound are not extensively detailed in the provided results, information on the closely related compound 1-naphthylamine (1NA) offers significant insights.
Recent research has identified a biodegradation pathway for 1NA in Pseudomonas sp. strain JS3066. elifesciences.orgnih.govbiorxiv.org This pathway is initiated by a glutamine synthetase-like enzyme (NpaA1) that catalyzes the glutamylation of 1NA. elifesciences.orgnih.gov The resulting γ-glutamylated 1NA is then oxidized to 1,2-dihydroxynaphthalene. elifesciences.orgbiorxiv.orgresearchgate.net This intermediate is further broken down through the well-established naphthalene degradation pathway via catechol. elifesciences.orgbiorxiv.orgresearchgate.net The discovery of this enzymatic process highlights a natural mechanism for the breakdown of polycyclic aromatic amines in the environment. elifesciences.orgbiorxiv.org
Regarding this compound itself, chemical stability data suggests it may decompose upon exposure to moisture or air. lewisu.edu This decomposition can generate hazardous products such as nitrogen oxides, carbon monoxide, and carbon dioxide. lewisu.edufishersci.ca While some sources suggest its persistence is unlikely due to low water solubility, others note it is considered a substance that is not degradable in wastewater treatment plants. fishersci.cafishersci.comthermofisher.com The compound's potential to be mobile in the environment due to its volatility has also been noted. fishersci.cafishersci.comthermofisher.com Furthermore, studies on related compounds like poly(1-naphthylamine) have explored their use in nanocomposites for the photocatalytic degradation of dyes, indicating a potential for light-assisted breakdown of the naphthylamine structure. researchgate.net
This compound is recognized as an environmental hazard due to its toxicity to aquatic organisms. scbt.comwestliberty.edusigmaaldrich.com Multiple safety assessments classify the compound as "toxic to aquatic life" and capable of causing "long-term adverse effects in the aquatic environment". fishersci.comthermofisher.comscbt.comwestliberty.edusigmaaldrich.com This necessitates careful handling and disposal to prevent its release into drains, surface water, or the groundwater system. fishersci.cascbt.comsigmaaldrich.com
The compound is considered an environmental hazard that requires disposal as hazardous waste. fishersci.comscbt.com Its impact stems from its inherent toxicity, which can harm aquatic ecosystems. scbt.comambeed.com The ecotoxicological concern is significant enough that its release into the environment must be avoided, and in case of spills, measures should be taken to prevent contamination of waterways. scbt.comsigmaaldrich.com Research on related compounds, such as N-phenyl-1-naphthaleneamine, notes their potential to harm aquatic ecosystems and metabolize into known carcinogens, further underscoring the environmental risks associated with this class of chemicals. researchgate.net
The following table summarizes the ecotoxicological hazard information for this compound as reported in safety data sheets.
| Hazard Statement | Classification | Source |
|---|---|---|
| Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | Environmental Hazard | fishersci.comscbt.com |
| Toxic to aquatic life with long lasting effects. | Chronic Aquatic Toxicity, Category 2 | thermofisher.comsigmaaldrich.com |
| Toxic to aquatic life. | Acute Aquatic Toxicity | westliberty.edu |
Vii. Conclusion and Future Research Directions
Summary of Current Research Landscape
The contemporary research landscape of N,N-Dimethyl-1-naphthylamine is primarily centered on its utility as a synthetic intermediate and as a specialized analytical reagent. sigmaaldrich.com A significant body of work has focused on its role as a precursor in the synthesis of complex heterocyclic systems. For instance, its derivative, N,N-dimethyl-2,4-bis(trifluoroacetyl)-1-naphthylamine, serves as a key substrate in aromatic nucleophilic substitution reactions. thieme-connect.comthieme-connect.com In these reactions, the dimethylamino group, typically a poor leaving group, is readily displaced by various nucleophiles, such as thiophenols, phenols, and anilines. thieme-connect.comthieme-connect.comscirp.org This reactivity has been exploited to construct fluorine-containing benzo[c]thioxanthenes, benzo[c]xanthenes, and benz[c]acridines, classes of compounds with potential applications in materials science and medicinal chemistry. thieme-connect.comthieme-connect.com
Beyond its role in synthesis, this compound is widely recognized for its application in the Griess test for nitrate (B79036) and nitrite (B80452) determination. sigmaaldrich.comlookchem.comwikipedia.org In this colorimetric assay, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with this compound to produce a distinctively colored red azo dye. sigmaaldrich.comwikipedia.orgresearchgate.net This method is a staple in various analytical settings, including environmental testing of water and soil, as well as in the food industry for quality control. lookchem.com
Recent computational studies have also begun to shed light on the fundamental properties of the molecule. Density Functional Theory (DFT) has been employed to quantify its molecular basicity and to model the mechanistic pathways of its nucleophilic substitution reactions, providing a theoretical framework to understand and predict its chemical behavior. scirp.orgpku.edu.cn
Unexplored Reactivity and Synthetic Opportunities
While the nucleophilic substitution of activated this compound derivatives is well-documented, a considerable portion of its potential reactivity remains to be explored. Future synthetic opportunities may lie in leveraging the electronic properties of the dimethylamino group and the naphthalene (B1677914) core in different types of transformations.
One promising area is in photochemical reactions. Studies have shown that photoinduced electron transfer can occur between this compound and electron-deficient alkenes, leading to C-C bond formation. researchgate.net This process, which results in the addition of the naphthylamine moiety to the alkene, opens up avenues for constructing complex molecular architectures under mild, light-mediated conditions. researchgate.net Further investigation into the scope and mechanism of these photochemical additions could yield novel synthetic methodologies.
Another area ripe for exploration is transition-metal-catalyzed C-H activation. The dimethylamino group could potentially serve as a directing group to functionalize the naphthalene ring at positions that are otherwise difficult to access. While electrochemical oxidative homocoupling has been demonstrated for related N-substituted 2-naphthylamines to form BINAM derivatives, similar C-H coupling strategies for this compound are yet to be systematically studied. mdpi.com Exploring catalysts that can selectively activate the C-H bonds at the C-8 (peri) or other positions on the ring would significantly expand the synthetic utility of this compound.
The development of one-pot synthesis methods starting from simple precursors also presents a significant opportunity. A modern copper-catalyzed benzannulation method allows for the direct assembly of the substituted naphthylamine core from terminal alkynes and other simple starting materials in an aqueous medium. Expanding the substrate scope and catalytic systems for such annulation reactions could provide more efficient and versatile routes to a wide range of this compound derivatives.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict and rationalize the behavior of this compound, guiding future experimental work. While initial studies have laid a foundation, more advanced modeling techniques can provide deeper insights.
Current research has successfully used Density Functional Theory (DFT) to model the aromatic nucleophilic substitution reactions of activated this compound derivatives. scirp.orgscirp.org These studies have calculated the energies of reaction intermediates, such as Meisenheimer complexes, and rationalized the observed reactivity order of different amines. scirp.orgscirp.org The models highlight the stabilizing effect of intramolecular hydrogen bonds in the reaction intermediates. scirp.orgscirp.org
| Amine Reactant | Calculated Energy Change (ΔE1) for Meisenheimer Complex Formation (kcal/mol) | Predicted Reactivity Order |
| Ethylamine (B1201723) | Lowest | 1 |
| Ammonia (B1221849) | 2 | |
| t-Butylamine | 3 | |
| Diethylamine | Highest | 4 |
| This table summarizes the computationally predicted reactivity order for the N-N exchange reaction based on DFT calculations, which aligns with experimental findings. scirp.orgscirp.org |
Future computational research could move beyond ground-state properties to explore the molecule's excited-state behavior using Time-Dependent DFT (TD-DFT). This would be particularly valuable for understanding and optimizing the photochemical reactions mentioned previously, such as predicting quantum yields and identifying key intermediates in photoinduced electron transfer processes. researchgate.net
Furthermore, more sophisticated solvation models could enhance the accuracy of reactivity predictions in different solvent environments. researchgate.net Combining these models with machine learning algorithms trained on experimental and computational data could lead to predictive tools for screening potential reactants and reaction conditions, accelerating the discovery of new synthetic pathways and applications. Investigating the molecule's interaction with biological targets, such as enzymes or DNA, through molecular docking and dynamics simulations could also guide the design of new derivatives with specific biological activities. nih.gov
Development of Novel Applications in Interdisciplinary Fields
The unique structure of this compound, combining a bulky naphthalene core with a nucleophilic dimethylamino group, makes it and its derivatives attractive candidates for applications beyond their current use.
In materials science , the heterocyclic compounds synthesized from this compound, such as the fluorine-containing benz[c]acridines, are of interest. thieme-connect.com The rigid, planar structures and potential for extended π-conjugation in these molecules suggest they could be explored as organic light-emitting diodes (OLEDs), fluorescent probes, or components in other advanced optical materials. The parent compound itself is known as a dye, and its derivatives could be tailored to create a palette of colors with specific photophysical properties. sigmaaldrich.com
In medicinal chemistry and drug discovery , derivatives of naphthylamines and related structures like naphthylimides are being investigated for a range of pharmacological activities, including anticancer and antimicrobial effects. nih.gov The benz[c]acridine (B1195844) skeleton, accessible from this compound, is a known pharmacophore. thieme-connect.com Future research could focus on synthesizing libraries of these derivatives and screening them for biological activity. For example, novel Naphthylimine triazole derivatives have shown promise as antifungal agents by interacting with DNA and inhibiting sterol synthesis. nih.gov This suggests that derivatives of this compound could be valuable scaffolds in developing new therapeutic agents.
In environmental science , beyond its use in nitrite testing, the compound could be developed into fluorescent probes for detecting other environmentally relevant analytes. The fluorescence of the naphthalene core is sensitive to its chemical environment, a property that can be harnessed for sensor development. For instance, the fluorescent dye N-phenyl-1-naphthylamine is used to assess bacterial membrane permeability, indicating a potential application area for related compounds in microbiology and biotechnology. mdpi.com
Sustainable Synthesis and Environmental Remediation Research
The principles of green chemistry are increasingly influencing the synthesis and lifecycle of chemical compounds, including this compound. Research in this area focuses on developing more environmentally benign synthetic routes and understanding the compound's environmental fate.
Regarding environmental remediation, research on the degradation of aromatic amines is crucial due to their potential toxicity. researchgate.net Studies on the related compound 1-naphthylamine (B1663977) have shown that it can be oxidized in the presence of environmental black carbons like soot and biochar, forming various oligomers and oxygenated products. nih.gov Other research has investigated the degradation of naphthylamine derivatives using advanced oxidation processes (AOPs) involving peroxymonosulfate (B1194676) activation. unito.it
Future research should specifically investigate the environmental persistence and degradation pathways of this compound. The presence of the two methyl groups on the nitrogen atom may affect its biodegradability and the nature of its transformation products compared to the primary amine, 1-naphthylamine. unito.it Understanding these processes is essential for assessing its environmental risk and developing effective remediation strategies, such as photocatalysis or bioremediation, should it be released into the environment. researchgate.net
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N,N-Dimethyl-1-naphthylamine in laboratory settings?
- Methodological Answer :
- Ventilation : Use local exhaust ventilation to maintain airborne concentrations below exposure limits .
- Personal Protective Equipment (PPE) : Wear OSHA/EN-compliant chemical safety goggles, nitrile gloves, and lab coats. Respiratory protection (NIOSH-approved) is required if ventilation is insufficient .
- Spill Management : Absorb spills with inert, non-combustible materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid contact with water or moist air to prevent decomposition .
- Storage : Store in sealed containers in cool (<25°C), dry, and well-ventilated areas, away from oxidizers and incompatible substances .
Q. How is the purity of this compound quantified in pharmacopeial assays?
- Methodological Answer :
- Potentiometric Titration : Dissolve ~250 mg in glacial acetic acid and titrate with 0.1 N perchloric acid. Each mL of titrant corresponds to 17.12 mg of C₁₂H₁₃N. Purity ≥98% is validated via USP standards .
- Refractive Index Verification : Confirm purity using sodium light (589 nm) to measure refractive index between 1.62108 and 1.62308 at 20°C .
Q. What role does this compound play in microbiological nitrate reduction tests?
- Methodological Answer :
- Nitrite Detection : Reacts with sulfanilic acid and nitrite (from nitrate reduction) to form a red azo dye. Used in Reagent B of commercial test kits (e.g., Sigma-Aldrich) for identifying Enterobacter spp. and anaerobic bacteria .
- Protocol : Add 1 mL of 0.1% this compound in alcohol post-nitrite formation. A red color indicates nitrate reduction .
Advanced Research Questions
Q. How can catalytic N-methylation be optimized for synthesizing this compound?
- Methodological Answer :
- Iridium-Catalyzed Methylation : Use methanol as a methyl donor with supported iridium catalysts (e.g., Ir/CeO₂) under additive-free conditions at 150°C. Achieves >90% yield with high selectivity .
- Alternative Routes : Employ stannous chloride in DMSO or pyridine-mediated reactions for scalable synthesis, avoiding harsh reagents .
Q. How does environmental stability impact experimental reproducibility with this compound?
- Methodological Answer :
- Decomposition Risks : Exposure to moisture or air generates nitrogen oxides (NOₓ), CO, and CO₂. Stabilize reactions by working under inert atmospheres (N₂/Ar) and using anhydrous solvents .
- Storage Validation : Periodically test stored samples via GC-MS to detect degradation products. Repurify via vacuum distillation (boiling point: 139–140°C) if contamination occurs .
Q. What contradictions exist in carcinogenicity data for this compound?
- Methodological Answer :
- Conflicting Evidence : While rodent studies show DNA damage (mouse peritoneal injection, 50 mg/kg), it is not classified by IARC, NTP, or ACGIH as carcinogenic. Discrepancies may arise from route-specific toxicity (oral vs. intraperitoneal) or insufficient chronic exposure data .
- Mitigation : Use Ames tests or micronucleus assays to assess genotoxicity in novel applications .
Q. How do solvent interactions affect the compound’s utility in organometallic synthesis?
- Methodological Answer :
- Coordination Chemistry : Acts as a ligand in lithium-mediated reactions (e.g., methyl lithium synthesis) due to its electron-donating dimethylamino group. Solubility in THF or ethers enhances reaction homogeneity .
- Reactivity Tuning : Pair with Lewis acids (e.g., BF₃) to modulate electron density for selective C–C bond formation in heterocyclic syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
